molecular formula C11H15N3O2 B13644206 3-Amino-2-(piperidin-1-yl)isonicotinic acid

3-Amino-2-(piperidin-1-yl)isonicotinic acid

Cat. No.: B13644206
M. Wt: 221.26 g/mol
InChI Key: UDBQROQRGTWYPE-UHFFFAOYSA-N
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Description

3-Amino-2-(piperidin-1-yl)isonicotinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of isonicotinic acid, which is a monocarboxylic acid derivative of pyridine. This compound is characterized by the presence of an amino group at the 3-position and a piperidinyl group at the 2-position of the isonicotinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(piperidin-1-yl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(piperidin-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2-(piperidin-1-yl)isonicotinic acid is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays.

Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. For example, they may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 3-Amino-2-(piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-(piperidin-1-yl)isonicotinic acid is unique due to the presence of both an amino group and a piperidinyl group on the isonicotinic acid scaffold. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Amino-2-(piperidin-1-yl)isonicotinic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound features an amino group, a piperidine ring, and an isonicotinic acid framework, which contribute to its unique biological properties.

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antidiabetic Potential : Preliminary studies suggest that this compound may influence glucose metabolism and interact with insulin signaling pathways, making it a candidate for the treatment of type 2 diabetes mellitus. It has been shown to reduce blood glucose levels in animal models, indicating its potential as an antidiabetic agent.
  • Neuroprotective Effects : Initial investigations have hinted at neuroprotective properties, although further research is necessary to elucidate the specific mechanisms involved. These effects may be linked to its ability to modulate neurotransmitter systems.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to glucose regulation. For instance, it may inhibit glucokinase or other key enzymes in glycolysis, thereby influencing glucose homeostasis .
  • Receptor Interaction : There is evidence suggesting that it interacts with receptors associated with insulin signaling, which could enhance insulin sensitivity and improve metabolic outcomes.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antidiabetic Efficacy : In a study involving diabetic rats, treatment with the compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. The observed effects were dose-dependent, supporting its potential use in diabetes management.
  • Neuroprotection : A study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. Results indicated that it reduced cell death and preserved neuronal function, suggesting its utility in neurodegenerative conditions.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameSimilarityKey Features
3-Amino-4-(piperidin-1-yl)benzoic acid0.92Contains a piperidine ring; differs by functional group position
3-(Pyrrolidin-1-yl)benzoic acid0.90Pyrrolidine instead of piperidine; different nitrogen configuration
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid0.85Dimethyl substitution on the piperidine ring

This table highlights how despite structural similarities, variations in functional groups and ring structures can lead to distinct biological activities.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-amino-2-piperidin-1-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,12H2,(H,15,16)

InChI Key

UDBQROQRGTWYPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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